molecular formula C16H21N5O B2436190 N-phenethyl-4-(2H-1,2,3-triazol-2-yl)piperidine-1-carboxamide CAS No. 2200140-53-8

N-phenethyl-4-(2H-1,2,3-triazol-2-yl)piperidine-1-carboxamide

Cat. No. B2436190
CAS RN: 2200140-53-8
M. Wt: 299.378
InChI Key: DSAUPZPEJYYFIQ-UHFFFAOYSA-N
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Description

“N-phenethyl-4-(2H-1,2,3-triazol-2-yl)piperidine-1-carboxamide” is a compound that is part of the triazole class . Triazoles are nitrogenous heterocyclic moieties with a molecular formula of C2H3N3 . They are known for their wide use as antitubercular, antibacterial, antifungal, antiviral, anti-HIV, anti-inflammatory, and cytotoxic agents .


Synthesis Analysis

The synthesis of triazole derivatives often involves the azide/alkyne dipolar cycloaddition, also known as the Click-type reaction . This approach is characterized by a high thermodynamic driving force, leading to a powerful reaction of high yield, short reaction time, and high selectivity .


Molecular Structure Analysis

Triazole compounds contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain . They are capable of forming hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .


Chemical Reactions Analysis

Triazoles have shown various promising structural features, such as stability to metabolic degradation, capability of hydrogen bonding, high selectivity, and less adverse effects . Furthermore, the triazole scaffold can be used for the linkage of biomolecules (e.g., polyamines, amino acids, and carbohydrates), drugs, and other functional molecules with the point of improving their pharmacological activities .

Mechanism of Action

While the specific mechanism of action for “N-phenethyl-4-(2H-1,2,3-triazol-2-yl)piperidine-1-carboxamide” is not mentioned in the search results, triazole compounds are known to bind in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .

properties

IUPAC Name

N-(2-phenylethyl)-4-(triazol-2-yl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O/c22-16(17-9-6-14-4-2-1-3-5-14)20-12-7-15(8-13-20)21-18-10-11-19-21/h1-5,10-11,15H,6-9,12-13H2,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSAUPZPEJYYFIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2N=CC=N2)C(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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